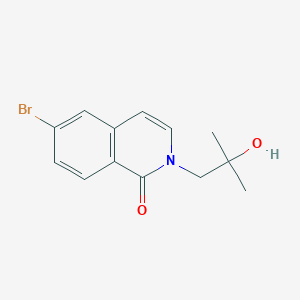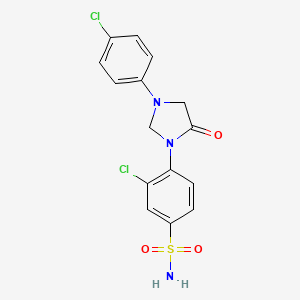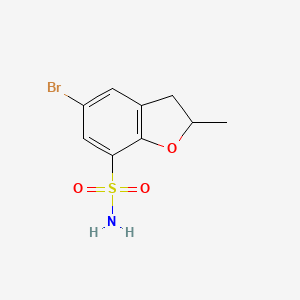
Dibutyl 5-aminoisophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 5-aminoisophthalate is an organic compound with the molecular formula C16H23NO4 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with butanol, and an amino group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 5-aminoisophthalate typically involves the esterification of 5-aminoisophthalic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-Aminoisophthalic acid+2ButanolAcid Catalyst1,3-Benzenedicarboxylic acid, 5-amino-, dibutyl ester+2Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 5-aminoisophthalate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 1,3-Benzenedicarboxylic acid, 5-nitro-, dibutyl ester.
Reduction: 1,3-Benzenedicarboxylic acid, 5-amino-, diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyl 5-aminoisophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems, where the ester groups can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins, where it can impart specific properties to the final material.
Mécanisme D'action
The mechanism by which Dibutyl 5-aminoisophthalate exerts its effects depends on its interaction with molecular targets. In biological systems, the amino group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The ester groups can undergo hydrolysis, releasing butanol and the corresponding acid, which can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenedicarboxylic acid, 5-amino-, dimethyl ester: Similar structure but with methyl ester groups instead of butyl ester groups.
1,3-Benzenedicarboxylic acid, 5-hydroxy-, dimethyl ester: Contains a hydroxyl group instead of an amino group.
Uniqueness
Dibutyl 5-aminoisophthalate is unique due to the presence of butyl ester groups, which can influence its solubility and reactivity compared to its methyl ester counterpart. The amino group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
25351-79-5 |
|---|---|
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
dibutyl 5-aminobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H23NO4/c1-3-5-7-20-15(18)12-9-13(11-14(17)10-12)16(19)21-8-6-4-2/h9-11H,3-8,17H2,1-2H3 |
Clé InChI |
MUCGNJHSMUCASZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCCCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[(chloromethyl)thio]-4-nitro-](/img/structure/B8712984.png)

![Formamide,n-3h-imidazo[4,5-b]pyridin-6-yl-](/img/structure/B8712993.png)





![2-[4-(Methylsulfonylamino)phenyl]-2-methylpropionic acid](/img/structure/B8713047.png)


![7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-](/img/structure/B8713078.png)
